![molecular formula C21H24N4O2S B2993125 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide CAS No. 496777-26-5](/img/structure/B2993125.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide
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Overview
Description
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The compound was synthesized by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . A mixture of the amine and phenyl isothiocyanate in benzene was refluxed for 5 hours, cooled, and the precipitate was filtered off, then crystallized from 1-BuOH .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including an amino group, a dioxo group, and a carbothioamide group . The presence of these groups contributes to the compound’s reactivity and its potential applications in various chemical reactions .Chemical Reactions Analysis
This compound exhibits high chemosensor selectivity in the determination of anions . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .Scientific Research Applications
Chemosensor Development
The compound’s structure, which includes a benzo[de]isoquinoline-1,3-dione system, makes it a potential candidate for the development of new chemosensor systems . These chemosensors can be highly selective and are used for the determination of various ions and molecules, which is crucial in environmental monitoring, medical diagnostics, and industrial processes.
Biological Activity and Drug Design
Derivatives of the compound’s core structure have been explored for their biological activity. Research has indicated potential in the development of new pharmacological agents, particularly in the realm of analgesics and anti-inflammatory drugs . This application is significant for the advancement of medicine and the creation of new treatments.
Material Science
The compound’s unique chemical properties may be utilized in material science, particularly in the creation of polymorphic forms of substances. These forms can have different physical properties and could be used in various industrial applications, from manufacturing to high-tech electronics .
Analytical Chemistry
In analytical chemistry, the compound can be used to synthesize new derivatives that function as sensors or indicators. This application is important for chemical assays and the development of diagnostic kits that require precise detection and measurement of chemical substances .
Interdisciplinary Research
The compound’s complex structure lends itself to interdisciplinary research, bridging chemistry with fields like artificial intelligence and linguistics. It could be used in studies exploring the interaction between chemical compounds and large language models, potentially impacting the way chemical data is processed and understood .
Deep-sea Exploration
Compounds with similar structural features have been used in the development of deep-sea exploration technologies, such as submersibles. While not directly related to MLS000674902, this application highlights the potential of structurally similar compounds in enhancing research capabilities in extreme environments .
Mechanism of Action
properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-2-22-21(28)24-12-9-23(10-13-24)11-14-25-19(26)16-7-3-5-15-6-4-8-17(18(15)16)20(25)27/h3-8H,2,9-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVUICBIYAIMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide |
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